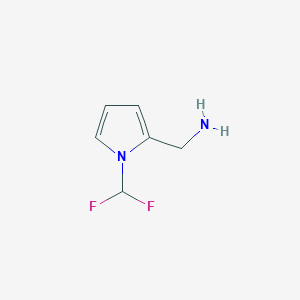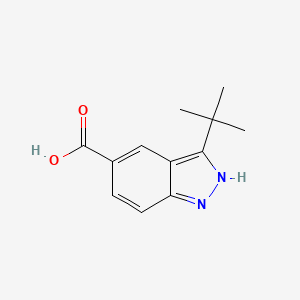![molecular formula C13H12N4O B12963244 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 55643-80-6](/img/structure/B12963244.png)
7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the Dimroth rearrangement, which is a convenient method for synthesizing triazolopyrimidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and the Dimroth rearrangement allows for efficient and scalable production, making it suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of the methoxy group can lead to the formation of reactive iminoquinones . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with altered biological activities. These derivatives are often studied for their potential therapeutic applications, such as anticancer or antimicrobial properties .
Applications De Recherche Scientifique
7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential as a CDK2 inhibitor, which targets tumor cells selectively and shows promising anticancer activity . Additionally, it has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
In the field of material sciences, this compound is used in the development of new materials with unique properties. Its diverse biological activities make it a valuable compound for various research applications.
Mécanisme D'action
The mechanism of action of 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, it binds to the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This selective targeting of tumor cells makes it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine include other triazolopyrimidines, such as 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities. Its methoxy and phenyl groups contribute to its potent CDK2 inhibitory activity, making it a valuable compound for cancer research and therapy .
Propriétés
Numéro CAS |
55643-80-6 |
|---|---|
Formule moléculaire |
C13H12N4O |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
7-methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C13H12N4O/c1-9-14-12(18-2)8-11-15-13(16-17(9)11)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
PVFGNJVSLCYWQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC2=NC(=NN12)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)





![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)





